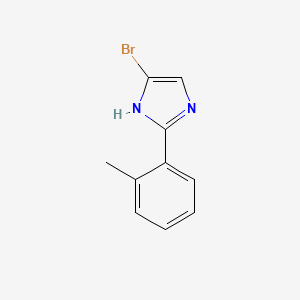

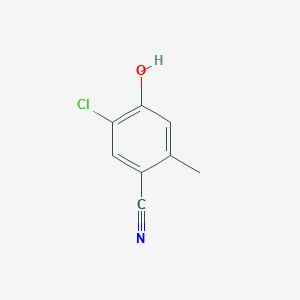

![molecular formula C19H14Cl2N6O B2569586 2,4-二氯-N'-(1-(对甲苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)苯甲酰肼 CAS No. 384351-14-8](/img/structure/B2569586.png)

2,4-二氯-N'-(1-(对甲苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2,4-dichloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the formation of pyrazol-3-one substrates . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazolo[3,4-d]pyrimidine scaffold . The 6-substituted amino moiety together with N7 in roscovitine was replaced by N arylglycyl moiety in all the proposed compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives include heating thiophene-2-carboxamides in formic acid . The IR spectra of the compounds revealed the disappearance of NH2/NH bands of the precursor thiophene derivatives .科学研究应用

抗癌活性

嘧啶衍生物,如 AB00677584-01,已被广泛研究,具有作为抗癌剂的潜力。 这些化合物可以干扰 DNA 和 RNA 的合成,使其能够有效地靶向快速分裂的癌细胞 。二氯和甲苯基的存在可能会增强该化合物与癌细胞中特定酶或受体结合的能力,可能导致新的化学治疗药物的开发。

抗菌特性

嘧啶衍生物的抗菌活性已有充分的文献记载,多项研究表明其对多种细菌和真菌菌株有效 。AB00677584-01 可以成为一类新的抗菌分子的组成部分,为传统抗生素提供替代方案,特别是在对抗多重耐药病原体方面。

抗病毒用途

具有嘧啶骨架的化合物已显示出抗病毒特性,特别是针对 RNA 和 DNA 病毒 。AB00677584-01 可以探索其抑制病毒复制的潜力,这对开发新的抗病毒疗法至关重要。

抗炎和止痛作用

嘧啶衍生物与抗炎和止痛活性有关 。AB00677584-01 可能有助于开发新的药物,可以管理疼痛和炎症,而不会产生与目前药物相关的副作用。

抗氧化潜力

AB00677584-01 的结构表明它可能具有抗氧化特性,有助于中和自由基并减少氧化应激 。这种应用在预防与氧化损伤相关的疾病(如神经退行性疾病)方面尤其重要。

抗疟疾活性

嘧啶化合物已被研究用于其抗疟疾活性,AB00677584-01 可以作为开发新的抗疟疾药物的候选药物 。它干扰疟疾寄生虫生命周期的能力使其成为对抗这一全球性健康问题的潜在工具。

作用机制

Target of Action

The primary target of the compound 2,4-dichloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .

Mode of Action

2,4-dichloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within certain cells .

Biochemical Pathways

The compound 2,4-dichloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to cell death . This is particularly effective in cancer cells, which often have dysregulated cell cycles .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties can help predict the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of 2,4-dichloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is the significant inhibition of the growth of certain cell lines . Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

未来方向

属性

IUPAC Name |

2,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N6O/c1-11-2-5-13(6-3-11)27-18-15(9-24-27)17(22-10-23-18)25-26-19(28)14-7-4-12(20)8-16(14)21/h2-10H,1H3,(H,26,28)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIALQLHTROYUIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one](/img/structure/B2569508.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2569509.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2569517.png)

![5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol](/img/structure/B2569520.png)

![Methyl 2-[(3-benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B2569522.png)

![Methyl (E)-4-[3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)propylamino]-4-oxobut-2-enoate](/img/structure/B2569525.png)